molecular formula C24H40N2S2 B022506 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- CAS No. 105254-85-1

2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-

Cat. No. B022506
M. Wt: 420.7 g/mol
InChI Key: RDGUHQJBFKFPRI-UHFFFAOYSA-N
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Patent
US04737302

Procedure details

To a suspension of 250.8 g (1.5 moles) of 2-mercaptobenzothiazole in 1500 ml of methanol are added 112.8 ml (1.5 moles) of 37% aqueous formaldehyde, followed by the dropwise addition, with stirring, of 362.4 g (1.5 moles) of bis(2-ethylhexyl)amine. The mixture is stirred for 15 hours at 50° C. and then concentrated by evaporation in vacuo, affording as residue 618 g of 3-[bis(2-ethylhexyl)aminomethyl]benzothiazoline-2-thione as a reddish brown oil
Quantity
250.8 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
112.8 mL
Type
reactant
Reaction Step Two
Quantity
362.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11]=O.[CH2:13]([CH:15]([CH2:26][CH2:27][CH2:28][CH3:29])[CH2:16][NH:17][CH2:18][CH:19]([CH2:24][CH3:25])[CH2:20][CH2:21][CH2:22][CH3:23])[CH3:14]>CO>[CH2:24]([CH:19]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:18][N:17]([CH2:11][N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[S:3][C:2]1=[S:1])[CH2:16][CH:15]([CH2:13][CH3:14])[CH2:26][CH2:27][CH2:28][CH3:29])[CH3:25]

Inputs

Step One
Name
Quantity
250.8 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Name
Quantity
1500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
112.8 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
362.4 g
Type
reactant
Smiles
C(C)C(CNCC(CCCC)CC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by the dropwise addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)C(CN(CC(CCCC)CC)CN1C(SC2=C1C=CC=C2)=S)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 618 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.